Chitin synthase inhibitor 11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chitin Synthase Inhibitor 11 (referred to as "Inhibitor 11" hereafter) is a potent, small-molecule inhibitor targeting chitin synthase (CHS), a critical enzyme in fungal cell wall biosynthesis. Its discovery emerged from systematic structural optimization of maleimide derivatives, a class of heterocyclic compounds known for their nucleophilic selectivity and diverse bioactivities . Inhibitor 11 demonstrates an IC50 of 0.10 mM against CHS, outperforming clinical benchmarks like polyoxin B (IC50 = 0.19 mM) and showing broad-spectrum antifungal activity against pathogens such as Aspergillus sclerotiorum . Its mechanism involves competitive or non-competitive binding to CHS, disrupting chitin polymerization and leading to fungal cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chitin synthase inhibitor 11 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common approach is the use of peptidyl nucleoside analogs, which are synthesized through a series of chemical reactions involving glycosyl donors and acceptors . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound through metabolic pathways that mimic natural biosynthesis . The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Chitin synthase inhibitor 11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions are typically modified analogs of this compound, which exhibit improved biological activity and reduced toxicity .

Scientific Research Applications

Chitin synthase inhibitor 11 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and the mechanisms of chitin biosynthesis.

Biology: The compound is employed in research on fungal cell wall synthesis and insect development.

Industry: It is used in the development of environmentally friendly pesticides and fungicides.

Mechanism of Action

Chitin synthase inhibitor 11 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin . This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death . The molecular targets include the glycosyltransferase domain of chitin synthase, which is essential for its enzymatic activity .

Comparison with Similar Compounds

Table 1: Key Chitin Synthase Inhibitors and Their Properties

Antifungal EC50 values vary by pathogen (e.g., 5.78 µg/mL for *A. sclerotiorum).

Detailed Analysis

Potency and Selectivity Inhibitor 11 vs. Inhibitor 11, though less potent in vitro (IC50 = 0.10 mM), compensates with broad-spectrum efficacy and structural stability . Inhibitor 11 vs. Nikkomycin Z: Nikkomycin Z’s IC50 of 0.14 nM in SmNodC models highlights unparalleled potency , but its peptidic nature results in poor oral bioavailability. Inhibitor 11’s synthetic accessibility and non-peptidic structure address this limitation .

Structural and Mechanistic Insights

- Maleimide Derivatives (Inhibitor 11, Compound 20): These compounds exploit α,β-unsaturated carbonyl groups to form covalent bonds with CHS nucleophiles. The optimal activity occurs when the maleimide ring is substituted with hydrophobic groups (e.g., chlorine atoms at R2 positions), enhancing membrane permeability .

- Peptidyl Nucleosides (Polyoxin D, Nikkomycin Z): These mimic UDP-N-acetylglucosamine (UDP-GlcNAc), the natural CHS substrate, but their peptidic backbones are susceptible to enzymatic degradation .

Antifungal Performance Inhibitor 11 and Compound 20 exhibit EC50 values of 5.78–9.13 µg/mL against A. sclerotiorum, outperforming polyoxin B (EC50 = ~10 µg/mL) . RO-09-3024, a non-competitive inhibitor, shows exceptional activity against Candida albicans (EC50 = 0.07 µg/mL) but lacks data on filamentous fungi .

Clinical and Agricultural Relevance

- Nikkomycin Z remains the only CHS inhibitor in clinical trials, but its application is restricted to localized infections due to pharmacokinetic challenges .

- Maleimide derivatives like Inhibitor 11 are prioritized for agricultural use due to their cost-effectiveness and resistance to environmental degradation .

Q & A

Basic Research Questions

Q. What is the mechanism of action of Chitin Synthase Inhibitor 11, and how is its inhibitory efficacy (IC₅₀) determined experimentally?

this compound acts by competitively binding to the catalytic site of chitin synthase (CHS), disrupting the polymerization of N-acetylglucosamine into chitin. Its IC₅₀ value (0.10 mM) is determined via in vitro enzymatic assays using radiolabeled UDP-GlcNAc, where incorporation of [³H]GlcNAc into chitin is quantified via trichloroacetic acid precipitation or ethanol fractionation . Activity is measured under optimized pH conditions (pH 6.0–7.5) and metal ion dependence (Mn²⁺/Co²⁺), with inhibition validated by chitinase digestion of the product .

Q. How can researchers validate the structural identity and purity of this compound in synthetic preparations?

Structural confirmation requires a combination of ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to verify molecular weight and functional groups. For enantiomeric purity, circular dichroism (CD) spectroscopy is employed, as demonstrated in studies correlating absolute configuration with bioactive analogs like (R)-tremetone . Purity is assessed via HPLC with UV/vis or evaporative light scattering detection, ensuring ≥95% chemical homogeneity for reproducible biological assays .

Q. What experimental designs are recommended to assess the antifungal spectrum of this compound against resistant fungal strains?

Use standardized broth microdilution assays (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs) against Candida albicans, Cryptococcus neoformans, and azole-resistant variants. Include positive controls (e.g., fluconazole) and negative controls (solvent-only). For in vivo models, apply curative and preventive treatment protocols on infected Theobroma cacao seedlings, monitoring fungal load reduction via qPCR or chitin-specific staining .

Advanced Research Questions

Q. How do researchers resolve contradictions in CHS inhibition data across species, such as insensitivity to Polyoxin-D in Entamoeba invadens versus fungi?

Species-specific CHS isoform variations explain differential inhibitor sensitivity. For example, E. invadens CHS lacks trypsin-activated domains present in fungal CHS, rendering it resistant to Polyoxin-D. To address such discrepancies, perform comparative genomic analysis of CHS active sites and validate via CRISPR/Cas9-mediated mutagenesis in model organisms (e.g., Nilaparvata lugens) .

Q. What methodologies are used to investigate resistance mechanisms against this compound in insect models?

Resistance is studied via RNA interference (RNAi) targeting CHS genes, followed by phenotypic analysis of molting defects and mortality rates. CRISPR/Cas9 knockout of CHS1/CHS2 in Nilaparvata lugens revealed that mutations in transmembrane domains confer buprofezin resistance, a finding applicable to inhibitor 11 . Cross-resistance profiles are assessed using synergists (e.g., PBO) to inhibit detoxifying enzymes.

Q. How can in silico approaches optimize the design of this compound analogs with enhanced selectivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model inhibitor-CHS interactions, focusing on binding energy and hydrogen-bond networks. For example, 3-hydroxycoumarin’s inhibition of Moniliophthora perniciosa CHS was predicted via docking into the UDP-GlcNAc binding pocket, followed by in vitro validation . QSAR models further prioritize analogs with improved logP and polar surface area .

Q. What strategies mitigate off-target effects when studying this compound in host-pathogen systems?

Use tissue-specific CHS knockdown (e.g., dsRNA in insect midgut) to isolate inhibitor effects. In dual RNA-seq of host and pathogen, monitor off-target gene expression changes. For mammalian systems, confirm absence of inhibition against human chitinase-like proteins (e.g., YKL-40) via enzymatic assays .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on CHS inhibition kinetics across pH and cofactor conditions?

Perform enzyme kinetics under standardized conditions (pH 6.0–7.5, 25–37°C) with varying Mn²⁺/Co²⁺ concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, E. invadens CHS activity peaks at pH 7.0–7.5 with Mn²⁺, while fungal CHS prefers pH 6.0 . Statistical significance is assessed via ANOVA with post-hoc Tukey tests.

Q. What metrics validate the therapeutic potential of this compound in preclinical models?

Key metrics include:

- In vivo efficacy: ≥50% reduction in fungal burden (CFU/g tissue) in murine candidiasis models.

- Toxicity: LD₅₀ > 500 mg/kg in acute toxicity studies.

- Pharmacokinetics: Plasma half-life (t₁/₂) > 2 hours and brain penetrance (Kp) > 0.3 in BBB models .

Q. Comparative and Combinatorial Studies

Q. How does this compound compare to Inhibitor 12 in terms of antifungal spectrum and resistance profiles?

Inhibitor 12 shows broader activity (IC₅₀: 0.16 mM) against C. neoformans but higher cytotoxicity (CC₅₀: 10 μM vs. 50 μM for Inhibitor 11). Resistance arises via efflux pumps (ABC transporters), assessed via rhodamine 6G accumulation assays .

Q. What synergistic combinations enhance the efficacy of this compound against biofilms?

Combine with caspofungin (β-1,3-glucan synthase inhibitor) or amphotericin B (membrane disruptor). Synergy is quantified via fractional inhibitory concentration (FIC) indices: FIC ≤ 0.5 indicates potentiation. Biofilm disruption is measured via crystal violet assay and SEM imaging .

Properties

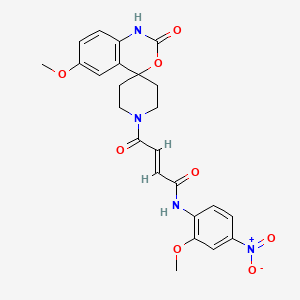

Molecular Formula |

C24H24N4O8 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

(E)-N-(2-methoxy-4-nitrophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |

InChI |

InChI=1S/C24H24N4O8/c1-34-16-4-6-18-17(14-16)24(36-23(31)26-18)9-11-27(12-10-24)22(30)8-7-21(29)25-19-5-3-15(28(32)33)13-20(19)35-2/h3-8,13-14H,9-12H2,1-2H3,(H,25,29)(H,26,31)/b8-7+ |

InChI Key |

HVTXVBKBVDRHEG-BQYQJAHWSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.